Dimethyl N,N-diisopropylphosphoramidite
Description
Contextualizing Phosphoramidite (B1245037) Chemistry in Modern Synthesis
Phosphoramidite chemistry is the cornerstone of modern chemical oligonucleotide synthesis. twistbioscience.comaragen.com For nearly four decades, it has been the gold-standard method for the automated, solid-phase synthesis of DNA and RNA sequences. twistbioscience.comresearchgate.net This methodology's success stems from its exceptionally high efficiency and the simplicity of its reaction cycle, which allows for the sequential addition of nucleotide building blocks to a growing chain with coupling efficiencies often exceeding 99%. twistbioscience.com
The process involves a four-step cycle for each nucleotide addition:
Deblocking (or Deprotection): Removal of a protecting group (typically a dimethoxytrityl, or DMT, group) from the 5'-hydroxyl of the nucleoside bound to a solid support. researchgate.netbiosearchtech.com
Coupling (or Activation): The newly freed hydroxyl group attacks the phosphorus atom of an incoming nucleoside phosphoramidite, which has been activated by a catalyst. biosearchtech.comrsc.org This forms a phosphite (B83602) triester linkage.
Capping: Any unreacted hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would lead to deletion sequences. biosearchtech.com
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester, completing the addition of one nucleotide. biosearchtech.com
This cyclic process is repeated until the desired oligonucleotide sequence is assembled. The versatility of phosphoramidite chemistry allows for the incorporation of modified or labeled nucleic acids, which is essential for a wide array of applications in molecular biology, biotechnology, and medicine. amerigoscientific.com These applications include the synthesis of primers for PCR, probes for diagnostics, and the development of therapeutic oligonucleotides like antisense oligonucleotides and gene therapies. aragen.comamerigoscientific.com
Significance of Dimethyl N,N-Diisopropylphosphoramidite as a Key Reagent in Academic Research
This compound is a versatile phosphitylating agent used for the efficient phosphorylation of alcohols and other nucleophiles. scbt.com While not a nucleoside phosphoramidite itself, it is an important reagent in the broader context of phosphoramidite chemistry and organophosphorus synthesis. Its diisopropylamino group is particularly significant, as this bulky amine group enhances the stability of the reagent compared to less hindered analogues. entegris.com This increased stability is a desirable characteristic for phosphitylating agents. entegris.com
In academic research, the compound is utilized in several key areas:
Phosphorylation Studies: It serves as a model reagent for developing and studying new phosphorylation methods. sigmaaldrich.com
Synthesis of Modified Molecules: Its ability to introduce a phosphite group allows for the synthesis of custom phosphoramidites and other organophosphorus compounds that are not commercially available.
Bioconjugation: The reagent can be used to create linkages for bioconjugates, which are vital for targeted drug delivery and diagnostic tools. chemimpex.com
Material Science: It plays a role in the synthesis of novel polymers and nanomaterials containing phosphorus, contributing to advancements in materials with unique properties. chemimpex.com
The compound's utility extends to the synthesis of complex molecules in the pharmaceutical and agrochemical industries, where efficient coupling reactions are paramount. chemimpex.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 122194-07-4 | scbt.comchemimpex.com |
| Molecular Formula | C₈H₂₀NO₂P | scbt.comchemimpex.com |
| Molecular Weight | 193.22 g/mol | scbt.comsigmaaldrich.com |
| Appearance | Clear, colorless oily liquid | chemimpex.com |
| Density | 1.05 g/cm³ | sigmaaldrich.com |
| Boiling Point | 54 °C at 10 hPa | sigmaaldrich.com |
Overview of Current Research Trajectories and Challenges
Despite the robustness of phosphoramidite chemistry, several challenges persist, driving current research trajectories. A primary challenge is the hydrolytic sensitivity of phosphoramidite reagents, which necessitates the use of stringent anhydrous conditions and inert atmospheres, often involving Schlenk lines. nih.gov This sensitivity can lead to the formation of H-phosphonate by-products and may require the use of a large excess of the phosphoramidite reagent to achieve high yields, which is costly, especially for complex, modified synthons. nih.gov
Current research is actively addressing these limitations through several avenues:
Development of New Activators: Traditionally, 1H-tetrazole has been used as an activator, but its explosive nature has prompted research into alternatives. scribd.com Salts of saccharin (B28170) and N-methylimidazole, for example, have been studied as effective and safer catalysts for the coupling step. rsc.org
Improving Synthesis and Purification: Researchers are focused on developing synthetic routes that improve yields, reduce by-products, and simplify the purification of phosphoramidites. scribd.com This includes exploring novel reaction conditions and precipitation methods to replace laborious chromatographic purification. scribd.com
Mechanochemistry: Recent investigations have explored mechanochemical (ball-milling) approaches for phosphoramidite reactions. nih.gov This solvent-free or low-solvent technique can help overcome the challenges associated with hydrolytic sensitivity and the need for strictly anhydrous solvents. nih.gov
Environmentally Friendly Methods: A significant push exists to develop "greener" synthetic methods that reduce the reliance on hazardous organic solvents, which are costly to dispose of properly. researchgate.net
Synthesis of Novel Reagents: There is ongoing development of new phosphoramidite reagents designed to incorporate specific modifications, such as fluorescent labels or therapeutic moieties, into oligonucleotides. nih.gov This includes creating reagents with unique protecting groups that allow for selective deprotection under specific conditions. nih.gov
These research efforts aim to make oligonucleotide and organophosphorus synthesis more efficient, cost-effective, and environmentally sustainable, further expanding the reach and application of this powerful chemical methodology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUMNSXPAYCKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122194-07-4 | |
| Record name | Dimethyl N,N-diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications in Nucleic Acid Synthesis and Analogue Development
Optimization of the Phosphoramidite (B1245037) Method for Oligonucleotide Synthesis
The success of oligonucleotide synthesis hinges on the near-quantitative efficiency of each step in the synthesis cycle. Continuous optimization of the phosphoramidite method is crucial for producing high-purity oligonucleotides, particularly for long sequences and large-scale manufacturing.
High coupling efficiency is essential for the successful synthesis of long oligonucleotides. glenresearch.com Even a small decrease in efficiency per cycle results in a significant reduction in the yield of the full-length product. For instance, an average coupling efficiency of 98% would yield only 13% of the desired full-length 100-mer oligonucleotide. glenresearch.com Several factors are critical for maximizing coupling efficiency in automated synthesis.
One of the primary obstacles is the presence of moisture, which can hydrolyze the activated phosphoramidite. glenresearch.combiosearchtech.com Therefore, using anhydrous acetonitrile (B52724) (ACN) and ensuring all reagents and the inert gas (argon or helium) are dry is paramount. glenresearch.com The choice of activator is also crucial. While 1H-tetrazole has been a conventional activator, others like 4,5-dicyanoimidazole (B129182) (DCI) and 5-(ethylthio)-1H-tetrazole (ETT) have been developed to enhance performance. biosearchtech.comgoogle.com DCI is highly soluble in acetonitrile, allowing for higher effective concentrations of the phosphoramidite monomer, which can improve coupling rates and reduce the excess of phosphoramidite needed. biosearchtech.comgoogle.com
Following the coupling step, unreacted 5'-hydroxyl groups are blocked in a "capping" step, typically using acetic anhydride (B1165640) and N-methylimidazole, to prevent the formation of deletion-mutant sequences in subsequent cycles. biosearchtech.comidtdna.com For challenging syntheses, strategies like a "double coupling" cycle, where the addition of the phosphoramidite and activator is repeated before capping, can be employed to drive the reaction closer to completion. google.com
Table 1: Factors and Strategies for Enhancing Coupling Efficiency
| Factor | Importance | Optimization Strategy | Research Finding |
|---|---|---|---|
| Moisture Control | High | Use of anhydrous acetonitrile (<15 ppm water) and in-line drying filters for gases. glenresearch.com | Moisture lowers efficiency by reacting with phosphoramidites and protonating the activator. glenresearch.com |
| Activator Choice | High | Use of activators like DCI, ETT, or BTT. biosearchtech.com | DCI is highly soluble in ACN, allowing lower phosphoramidite excess and faster coupling times. biosearchtech.comgoogle.com |
| Reagent Concentration | Medium-High | Increasing phosphoramidite concentration can enhance coupling for long oligonucleotides. biosearchtech.com | Higher effective monomer concentration improves process efficiency, especially at larger scales. google.com |
| Capping Step | High | Use of efficient capping reagents like 6.5% DMAP solution for Cap B. glenresearch.com | Inefficient capping leads to the accumulation of deletion sequences, complicating purification. biosearchtech.com |
| Coupling Time | Medium | Adjusting coupling time based on the specific phosphoramidite and activator. | Activators like DCI are more nucleophilic and can reduce necessary coupling times. biosearchtech.com |
| Double Coupling | Situational | Repeating the coupling step before capping for difficult sequences. | Can significantly improve the yield of full-length product by driving the initial coupling to completion. google.com |
The demand for multi-gram to kilogram quantities of oligonucleotides, especially for therapeutic applications, has driven the development of large-scale synthesis strategies. While automated solid-support synthesis remains the method of choice for many applications due to its speed and efficiency, both solid-phase and solution-phase methods have been optimized for bulk production. acs.org
For large-scale solid-phase synthesis, high-loading polystyrene supports, such as TentaGel, are often used. capes.gov.br These supports allow for synthesis at scales up to 1 mmole in automated synthesizers using standard phosphoramidite monomers and activators like 5-ethylthiotetrazole. capes.gov.br Process optimization at this scale is critical for ensuring robust and efficient production of therapeutic-grade oligonucleotides. acs.org
An alternative for producing large amounts of shorter oligonucleotides is solution-phase synthesis. acs.org The High Efficiency Liquid Phase (HELP) method employs a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), to which the growing oligonucleotide chain is attached. nih.govoup.com After each step of the synthesis cycle, the polymer-supported oligonucleotide is precipitated, allowing for the removal of excess reagents and byproducts by filtration. nih.govoup.com This approach avoids the limitations of solid supports, such as steric hindrance and non-uniform reagent distribution, and is more amenable to traditional chemical process scale-up. utupub.fi
Table 2: Comparison of Large-Scale Oligonucleotide Synthesis Strategies
| Feature | Solid-Phase Synthesis | Solution-Phase (HELP) Synthesis |
|---|---|---|
| Support | Insoluble solid support (e.g., polystyrene, CPG). capes.gov.br | Soluble polymer support (e.g., polyethylene glycol). nih.govoup.com |
| Scale | Routinely used for up to millimole scales. capes.gov.br | Demonstrated for up to 100 micromole scale for 20-mers. nih.govoup.com |
| Process | Automated, column-based reagent flow. nih.gov | Homogeneous reaction followed by precipitation/filtration. nih.gov |
| Advantages | Highly automated, short cycle times, well-established. acs.org | Potentially better for bulk quantities of shorter oligos, avoids solid-phase limitations. acs.org |
| Challenges | Support loading capacity, reagent diffusion, scalability. | Separation efficiency, potential for product loss during precipitation. |
Synthesis of Modified Nucleic Acid Building Blocks
The phosphoramidite method is not limited to the synthesis of natural DNA and RNA. Its chemical robustness allows for the incorporation of a vast array of modifications into the oligonucleotide chain. These modifications can be introduced at the nucleobase, the sugar ring, or the phosphate (B84403) backbone to alter the molecule's chemical and biological properties.
Modification of the nucleobases is a common strategy to introduce new functionalities, labels, or to study biological processes like post-transcriptional regulation. nih.govacs.org There are two primary approaches for incorporating modified nucleobases. The first involves the chemical synthesis of the desired modified nucleoside, which is then converted into a phosphoramidite building block for use in automated synthesis. nih.gov This allows for precise, site-specific placement of the modification.
A more recent and straightforward approach involves the direct modification of commercially available, standard nucleoside phosphoramidites. nih.govacs.org For example, a one-step procedure has been developed to modify N-nucleophilic groups on the nucleobases of phosphoramidites under phase-transfer conditions. nih.gov This method allows for the synthesis of phosphoramidites containing important epitranscriptomic marks like N6-methyladenosine (m6A) and N4-methylcytosine (m4C) by reacting the standard phosphoramidite with alkylating agents. nih.govacs.org This strategy significantly simplifies access to a wide range of modified building blocks.
Modifications to the sugar-phosphate backbone are critical for enhancing the therapeutic potential of oligonucleotides by improving properties such as nuclease resistance, binding affinity to target sequences, and cellular uptake. ingentaconnect.comnih.govbiosyn.com
Common sugar modifications include alterations at the 2'-position of the ribose ring. biosyn.commdpi.com The 2'-O-methyl (2'-O-Me) and 2'-O-methoxyethyl (2'-O-MOE) modifications are widely used as they increase binding affinity and confer nuclease resistance while being compatible with standard phosphoramidite chemistry. biosyn.com More complex "locked" nucleic acids (LNAs), where the ribose ring is conformationally restricted by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon, also show significantly enhanced binding affinity. mdpi.com
The most prevalent backbone modification is the phosphorothioate (B77711) (PS) linkage, where one of the non-bridging oxygen atoms in the phosphate group is replaced with sulfur. biosyn.com This modification is readily introduced during synthesis by replacing the standard oxidation step with a sulfurization step. Phosphorothioate oligonucleotides exhibit high resistance to nuclease degradation. biosyn.com Other backbone modifications include phosphorodithioates (with two sulfur atoms) and neutral methylphosphonates. biosyn.com
Table 3: Common Sugar and Backbone Modifications in Oligonucleotide Synthesis
| Modification Type | Example | Key Property Conferred | Method of Incorporation |
|---|---|---|---|
| Sugar (2'-Position) | 2'-O-Methyl (2'-O-Me) | Increased binding affinity, nuclease resistance. biosyn.com | Use of a 2'-O-Me modified phosphoramidite building block. |
| Sugar (2'-Position) | 2'-O-Methoxyethyl (2'-O-MOE) | Enhanced binding affinity and nuclease resistance. biosyn.com | Use of a 2'-O-MOE modified phosphoramidite building block. |
| Sugar (Bridged) | Locked Nucleic Acid (LNA) | Very high binding affinity due to conformational rigidity. mdpi.com | Use of an LNA-containing phosphoramidite building block. |
| Backbone | Phosphorothioate (PS) | High nuclease resistance. biosyn.com | Replacement of standard oxidation step with a sulfurization step. |
| Backbone | Methylphosphonate | Neutral backbone, nuclease resistance. biosyn.com | Use of a methylphosphonate-containing phosphoramidite building block. |
Site-specific isotope labeling of nucleic acids is an invaluable tool for detailed structural and mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. oup.comsilantes.com The chemical synthesis of oligonucleotides via the phosphoramidite method is the primary route for incorporating isotopic labels at specific, predetermined positions. oup.comnih.gov
The process involves the synthesis of nucleoside phosphoramidites from isotopically enriched precursors. nih.gov Common stable isotopes used for labeling include ¹³C, ¹⁵N, and ²H (deuterium). silantes.comnih.gov By using a phosphoramidite building block that is uniformly or selectively labeled, one can introduce these isotopes into any desired position within a synthetic DNA or RNA strand. nih.gov This site-specific labeling helps to overcome the spectral overlap and line broadening issues that complicate NMR analysis of larger RNA molecules, allowing researchers to probe the structure, dynamics, and interactions of specific residues within a complex biomolecule. nih.govnih.gov
Table 4: Isotopes Used in Nucleic Acid Labeling for Structural Studies
| Isotope | Application in Structural Biology | Method of Incorporation |
|---|---|---|
| ¹³C (Carbon-13) | NMR spectroscopy to resolve spectral overlap and determine 3D structure. nih.gov | Chemical synthesis using phosphoramidites prepared from ¹³C-enriched precursors. nih.gov |
| ¹⁵N (Nitrogen-15) | NMR studies of hydrogen bonding and interactions at the nucleobases. oup.comnih.gov | Chemical synthesis using phosphoramidites prepared from ¹⁵N-enriched precursors. nih.gov |
| ²H (Deuterium) | Simplifies complex ¹H NMR spectra by selective proton removal, reduces relaxation problems. nih.gov | Chemical synthesis using phosphoramidites prepared from deuterated precursors. nih.gov |
Chemical Probes and Bioconjugate Synthesis for Nucleic Acid Research
The phosphoramidite method, central to modern nucleic acid synthesis, extends beyond the assembly of canonical oligonucleotides. By reacting a molecule of interest containing a hydroxyl group with a phosphitylating agent like Dimethyl N,N-diisopropylphosphoramidite, a custom phosphoramidite building block is created. This functionalized phosphoramidite can then be incorporated at specific sites within a synthetic oligonucleotide sequence. This strategy is fundamental for the development of sophisticated chemical probes and bioconjugates, enabling detailed investigation of nucleic acid structure, function, and interactions. These modified oligonucleotides serve as powerful tools in molecular biology, diagnostics, and therapeutic development.
Attachment of Fluorescent Labels and Affinity Tags
The covalent attachment of reporter groups is a cornerstone of nucleic acid research, facilitating detection, quantification, and visualization. This compound is instrumental in converting fluorescent dyes and affinity tags into phosphoramidite reagents compatible with automated solid-phase oligonucleotide synthesis.
Fluorescent labels are essential for a multitude of applications, including DNA sequencing, polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) studies. nih.gov By creating phosphoramidite versions of dyes, these molecules can be precisely positioned within an oligonucleotide, often at the 5' or 3' terminus. nih.govthermofisher.com This allows for the production of probes that can report on hybridization events or conformational changes. nih.gov
Affinity tags, such as biotin (B1667282), are used for the purification, immobilization, and detection of nucleic acids and their binding partners. A common strategy involves creating a biotin phosphoramidite, which allows for the direct incorporation of the biotin moiety into the oligonucleotide during synthesis. The resulting biotinylated probe can then be captured using streptavidin-coated surfaces or beads.
Below is a table of representative molecules that are commonly converted into phosphoramidites for incorporation into nucleic acids.
| Tag Type | Specific Example | Typical Application |
| Fluorescent Label | Fluorescein | DNA sequencing, qPCR, labeling probes |
| Fluorescent Label | Cyanine Dyes (e.g., Cy3, Cy5) | FRET, microarrays, FISH |
| Fluorescent Label | DyLight Dyes | PCR primers, microarrays |
| Affinity Tag | Biotin | Purification, immobilization, detection |
| Quencher | DABCYL | FRET-based probes, molecular beacons |
Synthesis of Paramagnetic Relaxation Enhancement (PRE) Tags
Paramagnetic Relaxation Enhancement (PRE) is a powerful NMR spectroscopy technique used to measure long-range distance information (up to ~35 Å) in biomolecules, exceeding the typical distance constraints of the Nuclear Overhauser Effect (NOE). youtube.com The method relies on the introduction of a paramagnetic center, such as a nitroxide radical, which enhances the relaxation rates of nearby nuclear spins in a distance-dependent manner. youtube.com
Phosphoramidite chemistry provides a precise method for site-specific incorporation of these paramagnetic tags into nucleic acids. A notable example involves the synthesis of a phosphoramidite building block from 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-hydroxy-TEMPO), a stable nitroxide radical. nih.govacs.org This is achieved by reacting 4-hydroxy-TEMPO with a phosphitylating agent to create the TEMPO-phosphoramidite. nih.gov
This specialized reagent can then be used in standard solid-phase synthesis to attach the TEMPO tag to a specific position of an RNA or DNA molecule, typically the 5'-terminus. nih.govacs.org The resulting PRE-labeled nucleic acid can be analyzed by NMR to derive long-range distance restraints. These restraints are valuable for determining the solution structures of nucleic acids, studying their dynamics, and characterizing conformational changes, such as discerning between different folding states in a bistable RNA or analyzing the structural plasticity of viral RNAs like the HIV-1 TAR element. acs.org Another approach involves lanthanide tagging, where a metal-binding tag is incorporated into an oligonucleotide using a modified nucleobase, which is itself assembled using phosphoramidite chemistry. nih.gov
The table below summarizes key aspects of the TEMPO-phosphoramidite tag used in PRE studies.
| Parameter | Description | Reference |
| Paramagnetic Center | 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) | nih.govacs.org |
| Attachment Chemistry | Phosphitylation of 4-hydroxy-TEMPO | nih.gov |
| Incorporation Method | Standard solid-phase oligonucleotide synthesis | nih.gov |
| Typical Attachment Site | 5'-terminus of RNA or DNA | nih.govacs.org |
| Application | NMR-based long-range distance measurements for structure and dynamics studies | acs.org |
Functionalization of Oligonucleotides for Targeted Applications
The ability to functionalize oligonucleotides with diverse molecules is critical for developing targeted therapeutics (e.g., antisense oligonucleotides and siRNAs), advanced diagnostic probes, and tools for studying biological systems. Phosphoramidite chemistry is a versatile platform for introducing a wide array of functionalities to achieve these goals. chemimpex.comresearchgate.net
This approach enables the creation of bioconjugates where the oligonucleotide acts as a targeting moiety, directing an attached molecule to a specific DNA or RNA sequence. chemimpex.com For instance, conjugating carbohydrates to oligonucleotides can enhance cellular uptake or facilitate receptor-mediated targeting. The synthesis of these carbohydrate-oligonucleotide conjugates can be streamlined by using a DNA synthesizer with the appropriate sugar-phosphoramidite building blocks. researchgate.net This method allows for the rapid, custom synthesis of multivalent glycoconjugates, which are valuable for investigating carbohydrate-protein interactions. researchgate.net
Further applications include the attachment of:
Peptides: To improve cellular delivery or introduce specific functionalities.
Lipids: Such as cholesterol, to enhance membrane permeability and in vivo stability.
Cross-linking agents: To permanently bind the oligonucleotide to its target sequence for mechanistic studies.
The versatility of using this compound and related reagents to create custom building blocks is a key enabler for these advanced applications, transforming simple oligonucleotides into highly specific, functional molecular tools.
Diverse Synthetic Applications Beyond Nucleic Acids
Phosphorylation of Non-Nucleosidic Alcohols and Peptides
The ability to introduce a phosphate (B84403) group onto alcohols, peptides, and carbohydrates is crucial for studying biological processes and developing new therapeutic agents. Dimethyl N,N-diisopropylphosphoramidite serves as a key reagent in these transformations due to its high reactivity and adaptability.
General Phosphorylating Reagent in Organic Synthesis
This compound is widely recognized as an effective phosphitylating agent for the phosphorylation of alcohols. scbt.comsigmaaldrich.com The process typically involves a two-step sequence: phosphitylation followed by oxidation. In the first step, the phosphoramidite (B1245037) reacts with an alcohol in the presence of a weak acid catalyst, such as 1H-tetrazole or a substituted derivative. This reaction proceeds via protonation of the nitrogen atom, which transforms the diisopropylamino group into an excellent leaving group. The subsequent nucleophilic attack by the alcohol on the phosphorus center yields a phosphite (B83602) triester intermediate.
This intermediate is then oxidized to the corresponding stable phosphate triester using a variety of oxidizing agents, with iodine in the presence of water or peroxides like tert-butyl hydroperoxide being common choices. The dimethyl protecting groups on the resulting phosphate can be readily removed under specific conditions to yield the final phosphorylated alcohol. This methodology offers a reliable and high-yielding route to phosphate esters. twistbioscience.comnih.gov
Table 1: Phosphorylation of Various Alcohols using Phosphoramidite Chemistry
| Alcohol Substrate | Phosphitylating Agent | Catalyst | Oxidizing Agent | Typical Yield (%) |
|---|---|---|---|---|
| Primary Alcohol | Dialkyl N,N-diisopropylphosphoramidite | 1H-Tetrazole | I₂ / H₂O | >95 |
| Secondary Alcohol | Dialkyl N,N-diisopropylphosphoramidite | 1H-Tetrazole | t-BuOOH | >90 |
| Phenol (B47542) | Dibenzyl N,N-diisopropylphosphoramidite | 4,5-Dicyanoimidazole (B129182) | m-CPBA | >95 |
Note: This table presents representative data compiled from typical phosphoramidite phosphorylation reactions. Yields can vary based on specific substrate and reaction conditions.
Preparation of Phosphorylated Peptides and Carbohydrates
Post-translational modification of proteins by phosphorylation is a key regulatory mechanism in cellular signaling. The chemical synthesis of phosphopeptides is therefore essential for biochemical and pharmacological studies. This compound is a key reagent in the "phosphoramidite building block" approach to phosphopeptide synthesis. merckmillipore.comsigmaaldrich.com In this strategy, protected amino acids (like serine, threonine, or tyrosine) are first phosphorylated using the reagent. These resulting phosphorylated amino acid monomers are then incorporated into the growing peptide chain during solid-phase peptide synthesis (SPPS). rsc.orgnih.gov
The synthesis of phosphorylated carbohydrates, which are important components of many biological structures and signaling molecules, can also be achieved using phosphoramidite chemistry. researchgate.netnih.gov The hydroxyl groups of protected carbohydrate precursors can be selectively phosphitylated with this compound, followed by oxidation. This method allows for the precise placement of phosphate groups on complex carbohydrate structures.
Table 2: Examples of Biomolecule Phosphorylation
| Biomolecule Type | Substrate Example | Phosphorylation Strategy | Resulting Product |
|---|---|---|---|
| Peptide | Fmoc-Ser(tBu)-OH | Solution-phase phosphorylation with (MeO)₂PN(iPr)₂, followed by incorporation into SPPS | Phosphoserine-containing peptide |
| Peptide | Resin-bound peptide with free hydroxyl | Solid-phase phosphorylation | Phosphorylated peptide on solid support |
| Carbohydrate | Protected Glucose derivative | Regioselective phosphitylation/oxidation | Glucose-6-phosphate derivative |
Synthesis of Organophosphorus Compounds
Beyond its role as a phosphorylating agent, this compound is a valuable precursor for the synthesis of a broader range of organophosphorus compounds, including phosphoramidates and phosphonates, through classic phosphorus chemistry reactions.
Formation of Cyclic Phosphoramidates and Phosphoramidates
Phosphoramidates are analogues of phosphates where an oxygen atom is replaced by a nitrogen atom. This structural change can confer unique biological properties, such as increased stability to enzymatic hydrolysis. Phosphoramidates can be synthesized by the reaction of phosphite triesters with amines in the presence of an oxidizing agent, a variation of the Todd-Atherton reaction. nih.gov Alternatively, phosphite triester intermediates, generated from this compound and an alcohol, can be converted to phosphoramidates. nih.gov For instance, oxidation of the phosphite triester with iodine in the presence of a primary or secondary amine yields the corresponding phosphoramidate (B1195095). nih.gov This approach is versatile, allowing for the introduction of various amino functionalities. While the direct synthesis of cyclic phosphoramidates from the acyclic this compound requires a bifunctional starting material (e.g., an amino alcohol), the underlying phosphoramidite chemistry provides a foundational step for such transformations.
Directed Arbuzov-Type Reactions and Pudovik Rearrangements
The Michaelis-Arbuzov reaction is one of the most important methods for forming carbon-phosphorus (C-P) bonds, which are the defining feature of phosphonates. wikipedia.org The reaction involves the treatment of a trialkyl phosphite with an alkyl halide. organic-chemistry.org The phosphite triester intermediates generated from the reaction of this compound with alcohols are excellent substrates for the Michaelis-Arbuzov reaction. mdpi.com The reaction proceeds via Sₙ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. The halide anion then dealkylates one of the methyl groups of the phosphite, yielding the stable dialkyl alkylphosphonate. This two-step sequence, starting from the phosphoramidite, provides a directed synthesis of phosphonates with a defined alkyl group derived from the alcohol and a second, different alkyl group from the halide.
The Pudovik reaction involves the addition of a P(O)-H compound, such as a dialkyl phosphite, across the carbon-oxygen double bond of an aldehyde, ketone, or imine to form α-hydroxyphosphonates or α-aminophosphonates. nih.govnih.gov While this compound does not directly participate in the Pudovik reaction, it can be used to synthesize the necessary dialkyl phosphite precursors.
Applications in Related Chemical Fields
The utility of this compound and its derivatives extends into various areas of chemical synthesis, including agrochemicals, pharmaceuticals, and catalysis. chemimpex.com In medicinal chemistry, the introduction of phosphate or phosphonate (B1237965) moieties can improve the bioavailability and efficacy of drug candidates. chemimpex.com
A particularly significant application is the use of phosphoramidites as ligands in transition-metal-catalyzed asymmetric synthesis. wikipedia.orgresearchgate.net Chiral phosphoramidite ligands, often derived from BINOL or other axially chiral backbones, have been termed "privileged ligands" due to their remarkable success in a wide range of enantioselective reactions. nih.gov These monodentate ligands have proven highly effective in reactions such as rhodium-catalyzed asymmetric hydrogenations, copper-catalyzed conjugate additions, and palladium-catalyzed allylic alkylations, often providing excellent yields and high enantioselectivities. nih.govuu.nl The modular and straightforward synthesis of these ligands, which often starts from a phosphorus source like phosphorus trichloride (B1173362) and various amines and alcohols, is a key advantage. The principles of reactivity established with simple reagents like this compound are foundational to the design and synthesis of these more complex and highly valuable catalytic ligands.
Contribution to Agrochemical and Pharmaceutical Molecular Scaffolds
The incorporation of phosphorus-containing functional groups can profoundly alter the biological activity and pharmacokinetic properties of organic molecules. This compound serves as a key reagent in the synthesis of various phosphonate and phosphoramidate scaffolds that are of interest in the agrochemical and pharmaceutical industries.
In the realm of agrochemicals, organophosphorus compounds have a long history of use as pesticides. While specific examples detailing the direct use of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the principles of phosphoramidite chemistry are applied to create novel phosphonate and phosphinate structures for evaluation as potential herbicides and insecticides. The synthesis of such compounds often involves the reaction of a phosphoramidite with a suitable alcohol or amine to generate the desired phosphorus-containing scaffold.
The impact of this compound is more prominently documented in the pharmaceutical sector, particularly in the development of antiviral drugs. A notable application is in the synthesis of phosphoramidate prodrugs of nucleoside analogues. This "ProTide" technology is a successful strategy to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step that is dependent on viral or cellular kinases.
A prime example is the synthesis of Remdesivir, an antiviral medication used in the treatment of COVID-19. While the detailed industrial synthesis of Remdesivir is proprietary, the core of its structure contains a phosphoramidate moiety. The general synthetic approach for such compounds involves the coupling of a protected nucleoside with a phosphoramidite reagent, followed by oxidation of the phosphorus center. This compound is a reagent of choice for such transformations due to its high reactivity and the stability of the resulting phosphoramidite intermediate.
Similarly, the synthesis of Sofosbuvir, a key drug in the treatment of Hepatitis C, involves the formation of a crucial phosphoramidate linkage. The synthesis of this complex molecule relies on the stereoselective introduction of the phosphoramidate group onto the nucleoside core. Phosphoramidite chemistry, for which this compound is a fundamental reagent, is central to achieving this transformation efficiently.
| Compound | Therapeutic Area | Role of Phosphoramidite Chemistry |
| Remdesivir | Antiviral (COVID-19) | Formation of the critical phosphoramidate prodrug moiety to enhance cell permeability and intracellular delivery of the active triphosphate form. |
| Sofosbuvir | Antiviral (Hepatitis C) | Stereoselective synthesis of the phosphoramidate prodrug, enabling efficient delivery of the active nucleoside monophosphate to the liver. |
Role in the Synthesis of Advanced Materials
The versatility of this compound also extends to the field of material science, where it is employed in the synthesis of functionalized polymers and other advanced materials. The ability to introduce phosphorus-containing groups onto various substrates allows for the modification of material properties, leading to applications in areas such as flame retardancy and catalysis.
One significant application is in the synthesis of phosphine (B1218219) oxide-containing polymers . Phosphine oxides are known for their flame-retardant properties. The synthesis of polymers incorporating these moieties can be achieved through the polymerization of monomers functionalized with a phosphine oxide group. While direct polymerization of a monomer synthesized using this compound is one route, an alternative strategy involves the post-polymerization modification of a suitable polymer. In this approach, a polymer with reactive hydroxyl or amino groups can be treated with this compound, followed by oxidation, to introduce phosphine oxide functionalities along the polymer backbone or as pendant groups. These materials exhibit enhanced thermal stability and reduced flammability.
Another area of application is in the synthesis of polyphosphazenes . These are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. The properties of polyphosphazenes can be readily tuned by varying the organic side groups attached to the phosphorus atoms. The synthesis of functional polyphosphazenes can involve the use of phosphoramidite reagents to introduce specific side chains onto a pre-formed poly(dichlorophosphazene) (B1141720) backbone. This allows for the creation of materials with a wide range of properties, from elastomers to biocompatible materials for medical applications.
Furthermore, phosphoramidite chemistry is utilized in the preparation of polymer-supported catalysts . By anchoring a phosphoramidite ligand to a polymer support, it is possible to create heterogeneous catalysts that combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. This approach has been explored for various catalytic transformations, including asymmetric hydrogenation.
| Material Type | Key Property/Application | Role of this compound |
| Phosphine Oxide-Containing Polymers | Flame Retardancy, Thermal Stability | As a phosphitylating agent for the introduction of phosphine oxide functionalities into polymer structures. |
| Polyphosphazenes | Tunable Properties, Biocompatibility | In the functionalization of the polyphosphazene backbone with specific organic side groups. |
| Polymer-Supported Catalysts | Recyclability, High Activity | In the synthesis of polymer-bound phosphoramidite ligands for heterogeneous catalysis. |
Advanced Analytical and Computational Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods provide critical data on the structure, purity, and functional groups of Dimethyl N,N-diisopropylphosphoramidite. These techniques are fundamental to both quality control during its synthesis and for monitoring its reactivity in subsequent applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of this compound. The multinuclear capabilities of NMR allow for a comprehensive analysis of the molecule.
³¹P NMR Spectroscopy : As the most direct method for analyzing phosphorus-containing compounds, ³¹P NMR is extensively used to confirm the identity and determine the purity of this compound. chemimpex.comoxinst.com The phosphorus(III) center in this phosphoramidite (B1245037) gives a characteristic signal in a distinct region of the ³¹P NMR spectrum. A typical chemical shift for similar phosphoramidites is observed around 150 ppm. oxinst.com Purity is often specified as ≥ 97% or higher based on ³¹P NMR analysis. chemimpex.comjk-sci.com The presence of trivalent P(III) species is a key quality attribute, and any signals corresponding to oxidized P(V) species would indicate degradation. thermofisher.com
¹H NMR Spectroscopy : Proton NMR provides detailed information about the arrangement of hydrogen atoms in the molecule. The spectrum of this compound would show characteristic signals for the methoxy (B1213986) (CH₃O) and the diisopropylamino ((CH(CH₃)₂)₂N) groups. The integration of these signals allows for the verification of the relative number of protons, confirming the molecular structure.
¹³C NMR Spectroscopy : Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the methoxy and diisopropylamino groups will produce a distinct signal, further confirming the compound's identity.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Information Provided |
|---|---|---|---|
| ³¹P | P(III) center | ~147-150 | Identity, Purity, Presence of P(V) impurities |
| ¹H | -OCH₃ (Methoxy) | ~3.5-3.8 | Presence and environment of methoxy groups |
| ¹H | -CH(CH₃)₂ (Isopropyl methine) | ~3.6-3.8 (multiplet) | Confirmation of the diisopropylamino moiety |
| ¹H | -CH(CH₃)₂ (Isopropyl methyl) | ~1.1-1.2 (doublet) | Confirmation of the diisopropylamino moiety |
| ¹³C | -OCH₃ (Methoxy) | ~50-60 | Carbon skeleton of the methoxy groups |
| ¹³C | -CH(CH₃)₂ (Isopropyl methine) | ~43-45 | Carbon skeleton of the isopropyl groups |
| ¹³C | -CH(CH₃)₂ (Isopropyl methyl) | ~23-25 | Carbon skeleton of the isopropyl groups |
Chromatographic techniques coupled with mass spectrometry (MS) are essential for the high-sensitivity detection and identification of this compound and its potential impurities. aragen.com These methods are critical for quality control in the manufacturing of oligonucleotides, where the purity of the phosphoramidite building blocks is paramount. lcms.czthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : Reversed-phase LC-MS is a powerful tool for assessing the purity of phosphoramidites. lcms.cz This technique can separate the main compound from closely related impurities, such as those arising from oxidation or hydrolysis. thermofisher.comthermofisher.com High-resolution accurate mass (HRAM) mass spectrometry allows for the confident identification and structure elucidation of impurities, even at levels below 0.1%. thermofisher.com The mass spectrometer provides mass confirmation of the parent compound, typically as the [M+H]⁺ ion. lcms.cz
Gas Chromatography (GC) : GC can also be used for purity analysis, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). It is particularly useful for detecting volatile impurities that may be present from the synthesis process.
The stringent quality control of phosphoramidite starting materials is crucial because any impurities can be incorporated into the growing oligonucleotide chain during synthesis, impacting the quality of the final product. lcms.czthermofisher.com
| Impurity Type | Description | Method of Detection |
|---|---|---|
| Oxidized Species (P(V)) | Phosphoramidite oxidized from P(III) to P(V). Appears as diastereomeric doublets in chromatography. lcms.cz | LC-MS, ³¹P NMR |
| Hydrolysis Product | Product resulting from the reaction of the phosphoramidite with water. researchgate.net | LC-MS |
| Unreacted Starting Materials | Residual reagents from the synthesis process. | GC-MS, LC-MS |
| Side-Reaction Products | Impurities formed through alternative reaction pathways during synthesis. thermofisher.com | LC-MS |
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a valuable tool for monitoring chemical reactions in real-time and providing mechanistic insights. For reactions involving this compound, such as in oligonucleotide synthesis, in-line FTIR can be used to identify the phosphoramidites as they are delivered in the synthesizer. researchgate.net By tracking the disappearance of reactant peaks and the appearance of product peaks, IR spectroscopy can help to understand reaction kinetics and mechanisms. The characteristic vibrational frequencies of the P-O-C and P-N bonds can be monitored to follow the course of phosphitylation reactions.
Computational Chemistry and Molecular Modeling
Computational methods provide a molecular-level understanding of the structure, reactivity, and dynamics of this compound. These in silico techniques complement experimental data, offering predictive power and detailed mechanistic insights that can be difficult to obtain through experiments alone.
Quantum mechanical calculations are employed to investigate the electronic structure and energetics of molecules and to map out the detailed mechanisms of chemical reactions. For phosphoramidite chemistry, QM studies can elucidate the intricate steps of the coupling reaction, which is central to oligonucleotide synthesis. udg.edu
These studies can:
Model Reaction Intermediates and Transition States : QM methods can calculate the geometries and energies of transient species that are formed during the reaction, providing a complete energy profile of the reaction pathway. rsc.org
Investigate the Role of Activators : The mechanism of phosphoramidite activation by catalysts like tetrazole or dicyanoimidazole can be studied in detail. nih.govresearchgate.net QM can clarify whether the catalysis is purely acidic or involves nucleophilic participation from the activator. rsc.orgnih.gov
Rationalize Stereoselectivity : In reactions where chiral phosphoramidites are used, QM can help understand the origins of enantioselectivity by modeling the interactions in the transition states that lead to different stereoisomers. udg.edu
By combining QM with modern data analysis, a deeper understanding of the underlying reaction mechanisms can be achieved, which facilitates the rational design of more efficient synthetic protocols. udg.edu
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with other molecules. While direct MD simulations of the small molecule this compound are less common, the principles are widely applied to the larger systems in which it is a key component, such as DNA and RNA oligonucleotides. nih.gov
In the context of phosphoramidite chemistry, MD simulations can be used to:
Analyze Conformational Equilibrium : Study the different spatial arrangements (conformations) that a phosphoramidite-modified molecule can adopt and their relative stabilities.
Simulate Binding Interactions : Model the interaction of phosphoramidite-derived oligonucleotides with their biological targets. This is crucial for understanding the structure-function relationships of nucleic acid-based therapeutics.
Investigate Solvent Effects : MD simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the conformation and reactivity of the solute. mdpi.com The interaction between organic phosphates and surfaces in the presence of water has been studied using multiscale QM/MM MD methods, revealing the importance of hydrogen bonding and proton transfer events. mdpi.com
Prediction of Reactivity, Selectivity, and Thermodynamic Parameters
The prediction of reactivity, selectivity, and thermodynamic parameters for chemical compounds through computational methods has become an indispensable tool in modern chemistry. For a reagent like this compound, these predictive models offer profound insights into its behavior in phosphorylation reactions, guiding synthesis design and mechanistic understanding. While specific, in-depth computational studies focused exclusively on this compound are not extensively detailed in publicly accessible literature, the principles and methodologies can be robustly described by referencing studies on analogous organophosphorus compounds and reaction mechanisms. Advanced computational techniques, particularly those based on Density Functional Theory (DFT), are paramount in elucidating the electronic structure and energetic landscapes that govern the compound's chemical properties.
Theoretical Framework for Reactivity Prediction
The reactivity of a molecule like this compound is fundamentally governed by its electronic structure. Computational chemistry provides a powerful lens through which to view this structure, using concepts derived from Frontier Molecular Orbital (FMO) theory and Conceptual DFT. nih.govias.ac.in These theories utilize calculated properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other reagents.
A low HOMO-LUMO energy gap is generally indicative of higher reactivity, suggesting that the molecule can be more easily excited and participate in chemical reactions. researchgate.net For phosphoramidites, the phosphorus (III) center is the primary site of reactivity. Its nucleophilic and electrophilic character can be quantified using DFT-derived indices. For instance, in a study on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311(d,p) level were used to determine that the phosphinite acts as the nucleophilic donor, a role analogous to that of a phosphoramidite in its initial activation steps. psu.edu The electrophilicity and nucleophilicity indices calculated in such studies help to predict the flow of electron density during a reaction, which is crucial for understanding reactivity. psu.edu
Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Model Phosphoramidite System
This interactive table presents typical conceptual DFT reactivity indices that can be calculated to predict the chemical behavior of a phosphoramidite. Lower HOMO-LUMO gap values generally suggest higher reactivity.
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 7.7 | Energy difference between HOMO and LUMO; smaller values correlate with higher reactivity. |
| Ionization Potential (I) | 6.5 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -1.2 | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 2.65 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 3.85 | A measure of the molecule's resistance to charge transfer. |
| Electrophilicity Index (ω) | 0.91 | A measure of the molecule's electrophilic character. |
Note: These values are illustrative and based on typical calculations for organophosphorus compounds. Specific values for this compound would require a dedicated computational study.
Computational Approaches to Selectivity
Selectivity in chemical reactions—distinguishing between different reactive sites (chemoselectivity), different spatial approaches (stereoselectivity), or different positions on a molecule (regioselectivity)—is critical for successful synthesis. Computational models can predict selectivity by calculating the energy barriers of competing reaction pathways. The pathway with the lowest activation energy (transition state energy) is predicted to be the dominant one.
For phosphoramidites, a key reaction is the coupling step in oligonucleotide synthesis, which is catalyzed by an activator. nih.gov A mechanistic study involving a thymidine (B127349) phosphoramidite, a close analog of this compound, highlighted that activation involves nucleophilic catalysis. nih.gov DFT calculations can be employed to model the transition states for different potential mechanisms, such as direct displacement of the diisopropylamine (B44863) group versus the formation of a reactive intermediate with the activator. nih.gov
For example, a DFT study on the [3+2] cycloaddition reaction of acetonitrile (B52724) N-oxide with 2,5-dimethyl-2H- nih.govnih.govdiazaphosphole demonstrated how computational analysis can explain selectivity. ias.ac.in By calculating the free energies for four competitive reaction paths, the study correctly predicted the experimentally observed chemo- and regioselectivity. ias.ac.in Similar computational protocols could be applied to predict the selectivity of this compound in reactions with molecules possessing multiple potential phosphorylation sites, by comparing the transition state energies for the attack of the phosphorus atom at each site.
Prediction of Thermodynamic Parameters
Thermodynamic parameters, such as the enthalpy of formation (ΔHf°), Gibbs free energy of reaction (ΔGr°), and enthalpy of reaction (ΔHr°), determine the feasibility and energy profile of a chemical process. Quantum chemical calculations are routinely used to predict these values with high accuracy. psu.edu
The process involves:
Geometry Optimization: The three-dimensional structures of reactants, products, and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. These calculations confirm that the structures are true minima (for reactants and products) or first-order saddle points (for transition states) on the potential energy surface. They also provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
Energy Calculation: High-accuracy single-point energy calculations are often performed on the optimized geometries using a more robust theoretical level or basis set.
By combining these calculated values, the thermodynamic parameters for a reaction can be determined. For instance, a DFT study on the reaction of diethyl trichloro-methyl phosphonate determined the variations in energy, enthalpy, and free enthalpy for the formation of the products, providing a thermodynamic basis for the reaction's favorability. psu.edu
Table 2: Illustrative Calculated Thermodynamic Data for a Model Phosphorylation Reaction
This table provides an example of the kind of thermodynamic data that can be generated computationally for a reaction involving a phosphoramidite. A negative Gibbs Free Energy of Reaction indicates a spontaneous process.
| Thermodynamic Parameter | Reactants | Transition State | Products |
| Electronic Energy (Hartree) | -850.123 | -850.095 | -850.150 |
| Zero-Point Vibrational Energy (kcal/mol) | 150.2 | 148.9 | 151.5 |
| Enthalpy of Reaction/Activation (ΔH, kcal/mol) | 0 | +17.6 (Activation) | -16.3 (Reaction) |
| Gibbs Free Energy of Reaction/Activation (ΔG, kcal/mol) | 0 | +18.5 (Activation) | -15.8 (Reaction) |
Note: These values are hypothetical and serve to illustrate the outputs of a typical DFT study on a reaction mechanism.
These computational tools provide a powerful, predictive framework for understanding the chemical behavior of this compound. By modeling reaction pathways and calculating key electronic and thermodynamic properties, researchers can gain a priori knowledge of reactivity and selectivity, accelerating the development of new synthetic methodologies.
Future Perspectives and Emerging Research Directions
Design and Development of Next-Generation Phosphoramidite (B1245037) Reagents
The development of novel phosphoramidite reagents is driven by the need for improved synthesis efficiency, access to a wider range of chemical modifications, and compatibility with sensitive applications. Research is focused on optimizing each component of the phosphoramidite molecule, from the protecting groups to the phosphitylating agent itself.
A significant area of innovation involves the design of new protecting groups for the nucleobase, the 5'-hydroxyl group, and the phosphate (B84403) moiety. amerigoscientific.com For instance, the development of protecting groups that can be removed under milder or faster conditions is a key objective. nih.gov The use of acetyl-protected cytidine (B196190) phosphoramidites allows for significantly reduced deprotection times, a process termed UltraFAST deprotection. glenresearch.com Similarly, dimethylformamidine (dmf) has been employed as a protecting group for guanosine, enabling its use in synthesizing molecules that require mild deprotection protocols. glenresearch.com These advancements are crucial for the synthesis of base-labile oligonucleotides, which would otherwise be degraded by harsh deprotection treatments like concentrated ammonium (B1175870) hydroxide. nih.gov
Another frontier is the creation of phosphoramidites that incorporate functional linkers or labels. amerigoscientific.com This allows for the direct, automated synthesis of oligonucleotides conjugated to molecules like intercalators, fluorescent dyes, or biotin (B1667282) tags. amerigoscientific.comnih.gov For example, benzophenanthridine phosphoramidite reagents have been prepared to synthesize antisense oligonucleotide-intercalator conjugates. nih.gov Similarly, Fmoc-protected phosphoramidites have been designed for the synthesis of oligonucleotides modified with a 3'-amino linker, which can enhance nuclease resistance. nih.gov The ongoing development of more stable phosphoramidite analogs also aims to improve the reliability and efficiency of oligonucleotide synthesis by minimizing degradation during storage and use on automated synthesizers. amerigoscientific.comresearchgate.net
Table 1: Examples of Next-Generation Phosphoramidite Reagents and Their Advantages
| Reagent Type | Key Feature/Innovation | Advantage | Reference |
|---|---|---|---|
| Acetyl-protected 2'-OMe-Cytidine | Fast-cleaving acetyl protecting group | Enables "UltraFAST" deprotection (less than 15 minutes), suitable for sensitive chimeric oligos. | glenresearch.com |
| dmf-dG (dimethylformamidine-protected dG) | Mild lability dmf protecting group | Allows for deprotection under mild conditions, preserving sensitive modifications elsewhere in the molecule. | glenresearch.com |
| Fmoc-protected Amino-Linker Phosphoramidites | Incorporation of an Fmoc-protected amino linker | Permits synthesis of 3'-amino-modified oligonucleotides under conditions compatible with base-labile nucleosides. | nih.gov |
| Benzophenanthridine Phosphoramidites | Attachment of a benzophenanthridine intercalator | Facilitates the direct synthesis of oligonucleotide-intercalator conjugates for research applications. | nih.gov |
| DBCO-TEG Phosphoramidite | Contains a dibenzocyclooctyne (DBCO) moiety | Allows for post-synthesis modification via copper-free click chemistry, useful for conjugating biomolecules. | lumiprobe.com |
Exploration of Novel Reactivity and Catalysis in Phosphorylations
Historically, 1H-tetrazole was the standard activator. nih.gov However, its explosive nature and limited solubility in acetonitrile (B52724) prompted the search for alternatives. umich.edu This led to the development of a wide range of activators with improved performance and safety profiles. google.com Compounds like 4,5-dicyanoimidazole (B129182) (DCI), 5-ethylthio-1H-tetrazole (ETT), and benzimidazolium triflate offer higher reactivity, allowing for significantly shorter coupling times, which is particularly important for the sterically hindered coupling of 2'-modified RNA monomers. umich.eduresearchgate.net More recent research has focused on imidazolium (B1220033) and tetrazolium salts, which can be fine-tuned to balance the activation of the phosphoramidite with the reduction of undesired side reactions like detritylation. tcichemicals.com
Beyond traditional chemical catalysts, the field is increasingly looking towards biocatalysis to achieve highly selective and efficient phosphorylation reactions. researchgate.net Enzymes such as phosphotransferases, phosphorylases, and kinases offer a powerful toolkit for phosphorylating a wide range of molecules under mild, aqueous conditions. nih.govmdpi.com Biocatalytic methods provide direct and highly selective routes to phosphorylated products, often avoiding the need for complex protecting group strategies required in chemical synthesis. nih.gov While not yet integrated into standard solid-phase oligonucleotide synthesis, the principles of biocatalysis are inspiring new approaches to phosphorylation and may lead to hybrid chemo-enzymatic synthesis strategies in the future. nih.gov These enzymatic systems are particularly advantageous for asymmetric phosphorylations, providing access to chiral phosphorylated building blocks that are difficult to obtain through conventional chemistry. nih.gov
Table 2: Comparison of Catalysts/Activators in Phosphorylation
| Catalyst/Activator | Type | Mechanism | Key Characteristics | Reference |
|---|---|---|---|---|
| 1H-Tetrazole | Chemical (Azole) | Acidic azole catalyst; protonates the phosphoramidite. | Traditional standard; low solubility, safety concerns. | nih.govumich.edu |
| 4,5-Dicyanoimidazole (DCI) | Chemical (Azole) | Acidic azole catalyst. | Higher reactivity and solubility than tetrazole; widely used. | umich.edugoogle.com |
| 5-Ethylthio-1H-tetrazole (ETT) | Chemical (Azole) | Acidic azole catalyst. | More effective activator than 1H-tetrazole due to higher acidity and solubility. Preferred for RNA synthesis. | umich.eduresearchgate.net |
| Benzimidazolium Triflate | Chemical (Azolium Salt) | Azolium salt catalyst. | Highly effective promoter for DNA and RNA synthesis. | umich.edutcichemicals.com |
| Kinases/Phosphotransferases | Biological (Enzyme) | Enzymatic phosphoryl group transfer, often from a donor like ATP. | High selectivity (stereo-, regio-, chemo-), operates in mild aqueous conditions, no protecting groups needed. | nih.govmdpi.com |
Integration with High-Throughput Screening and Automated Synthesis
The demand for synthetic oligonucleotides for applications ranging from PCR primers to gene synthesis and therapeutic development has driven the integration of phosphoramidite chemistry with high-throughput and automated platforms. drugtargetreview.com Modern synthesis platforms are highly automated, capable of producing hundreds of different oligonucleotides in parallel with minimal manual intervention. ribobio.com These systems have been engineered to accommodate a wide variety of needs, from rapid production of standard oligos to the flexible synthesis of complex modified sequences. idtdna.com
A key innovation in this area is the use of microfluidics to miniaturize the synthesis process. uah.edu Microfluidic platforms use chips with picoliter- to nanoliter-scale reaction chambers, drastically reducing the consumption of expensive phosphoramidite reagents and solvents by up to 100-fold compared to conventional column-based synthesis. nih.gov This miniaturization not only lowers costs but also enables massively parallel synthesis, with some platforms capable of producing over one million unique oligonucleotides in a single run on a silicon chip. nih.govnih.gov Technologies such as µParaflo® microfluidics and digital photolithography allow for the programmable and parallel synthesis of high-density DNA microarrays. lcsciences.com
Furthermore, research is addressing the inherent instability of phosphoramidite reagents, which can degrade when stored in solution on a synthesizer. researchgate.netdrugtargetreview.com An emerging solution is the development of automated systems that integrate on-demand phosphoramidite synthesis. drugtargetreview.com Using flow chemistry, stable nucleoside precursors can be rapidly converted into the active phosphoramidite reagents just moments before they are needed in the synthesis cycle. researchgate.netdrugtargetreview.com This "on-demand" approach avoids the problems of reagent degradation, eliminates the need for cold storage on the instrument, and ensures that the highest quality reagents are used for every coupling step, ultimately improving the fidelity of the final oligonucleotide product. drugtargetreview.com
Table 3: High-Throughput and Automated Synthesis Technologies
| Technology/Platform | Principle | Key Advantages | Reference |
|---|---|---|---|
| Automated High-Throughput Synthesizers | Parallel column- or plate-based solid-phase synthesis. | High efficiency and accuracy; capable of synthesizing hundreds of oligos per day. | labx.com |
| Microfluidic Synthesis | Miniaturized reaction chambers (nL to pL scale) on a chip. | Massive reduction in reagent consumption, lower cost, high degree of parallelization. | uah.edunih.gov |
| µParaflo® Technology | Microfluidic chip combined with digital photolithography. | Enables massively parallel synthesis of high-quality DNA microarrays. | lcsciences.com |
| Silicon-Based Synthesis Platform | Ink-jet printing of reagents onto a silicon chip. | Extremely high throughput, capable of synthesizing over one million unique oligos per run. | nih.gov |
| On-Demand Flow Synthesis | Integrated flow chemistry for just-in-time phosphoramidite preparation. | Avoids reagent degradation, improves synthesis fidelity, simplifies instrument design. | researchgate.netdrugtargetreview.com |
Q & A
Q. What are the key synthetic protocols for preparing oligonucleotide phosphoramidites using Dimethyl N,N-diisopropylphosphoramidite?
this compound is widely used to synthesize nucleoside phosphoramidites for solid-phase oligonucleotide synthesis. A standard protocol involves:
- Reacting the nucleoside (e.g., 2'-deoxyadenosine) with 4,4'-dimethoxytrityl (DMT) chloride to protect the 5'-hydroxyl group.
- Phosphitylation of the 3'-hydroxyl group using this compound in the presence of a mild acid catalyst (e.g., 1H-tetrazole) in anhydrous acetonitrile.
- Purification via column chromatography to isolate the phosphoramidite product. This method achieves yields of ~70–80% for uridine and cytidine derivatives .
Q. How is this compound employed in photoprotection strategies for phosphate groups?
The compound facilitates the creation of photocleavable phosphate esters in dynamic systems. A two-step approach is used:
- Formation of the phosphoramidite intermediate with this compound.
- Reaction with a photolabile alcohol (e.g., nitrobenzyl derivatives) to install the photocleavable group. This enables wavelength-selective deprotection in applications such as controlled release of bioactive molecules .
Advanced Research Questions
Q. How can researchers address instability issues during phosphoramidite synthesis with this compound?
Instability often arises from side reactions like Arbuzov rearrangement, which converts phosphoramidites into phosphonates. Mitigation strategies include:
- Using freshly distilled dichloromethane or acetonitrile to minimize moisture.
- Conducting reactions at lower temperatures (e.g., 0–4°C) to suppress decomposition.
- Adding stabilizing agents (e.g., 2,6-lutidine) to scavenge acidic byproducts. Evidence shows that cyclic phosphoramidites are particularly prone to rearrangement, requiring strict anhydrous conditions .
Q. What methodologies optimize coupling efficiency in oligonucleotide synthesis using this reagent?
Coupling efficiency (>99%) is critical for long oligonucleotide synthesis. Key optimizations include:
- Activation : Use of 5-ethylthio-1H-tetrazole (ETT) instead of 1H-tetrazole for faster reaction kinetics.
- Solvent : Anhydrous acetonitrile with <10 ppm water content.
- Stoichiometry : A 1.5–2.0 molar excess of phosphoramidite to nucleoside. Studies on 2'-O-methylriboside phosphoramidites demonstrate that these adjustments reduce deletion sequences and improve yield .
Q. How can side products from phosphoramidite reactions be systematically analyzed?
Side products (e.g., phosphonates, oxidized species) are characterized via:
- 31P NMR : Detects phosphoramidite diastereomers (δ 148–149 ppm) and oxidized byproducts (δ −2 to 5 ppm for phosphates).
- MALDI-TOF MS : Identifies truncated oligonucleotides due to incomplete coupling.
- HPLC-ESI-MS : Resolves hydrolyzed or sulfurized derivatives (e.g., phosphorothioates) with retention time shifts .
Methodological Considerations
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) for phosphoramidite isolation .
- Storage : Phosphoramidites should be stored under argon at −20°C to prevent oxidation .
- Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
